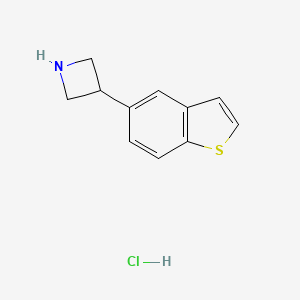
3-(5-Benzothienyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662260 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various processes and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662260 involves several steps, including the use of specific reagents and conditions to achieve the desired product. The preparation methods can vary, but they generally involve the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the final product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and quality.
Industrial Production Methods
In an industrial setting, the production of MFCD32662260 is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD32662260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different products.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents such as hydrogen or metal hydrides.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific catalysts and conditions.
Common Reagents and Conditions
The reactions involving MFCD32662260 typically use reagents such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxygenated derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
MFCD32662260 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research explores its potential in drug development and as a treatment for various diseases.
Industry: It is used in the production of materials and chemicals, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of MFCD32662260 involves its interaction with specific molecular targets and pathways. It can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Conclusion
MFCD32662260 is a versatile and significant compound with numerous applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides insight into its potential and highlights its importance in advancing scientific knowledge and technology.
Properties
Molecular Formula |
C11H12ClNS |
|---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3-(1-benzothiophen-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10;/h1-5,10,12H,6-7H2;1H |
InChI Key |
KMTIAZCTMJBMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)SC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



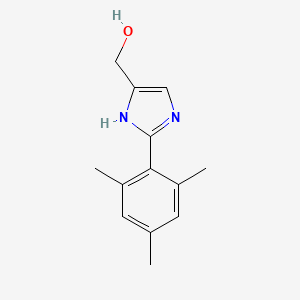
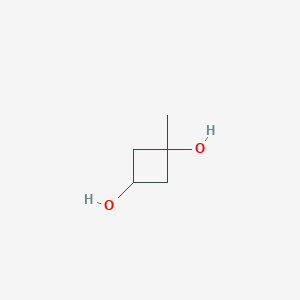

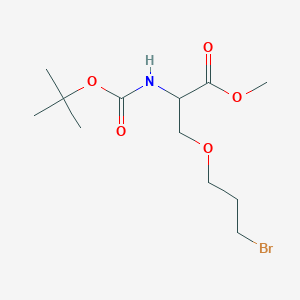

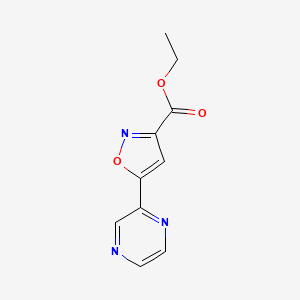
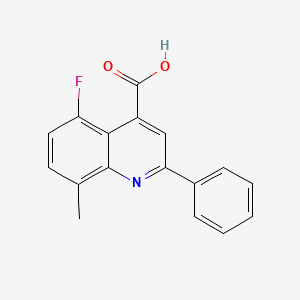
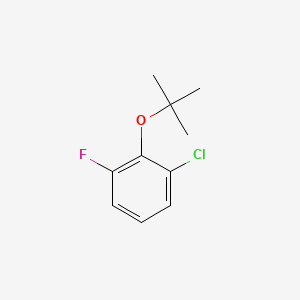
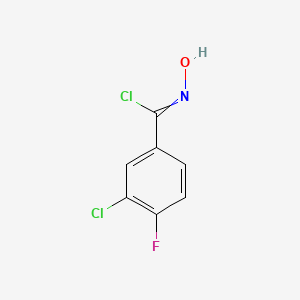
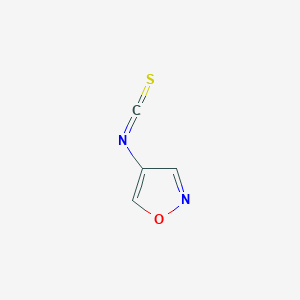
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
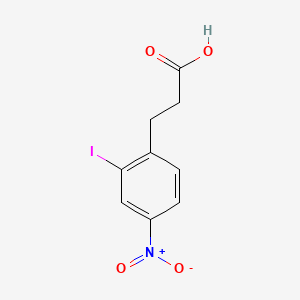
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
